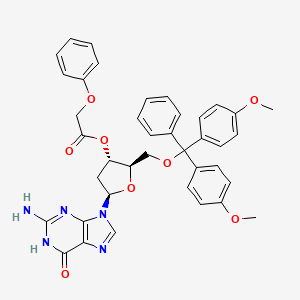
1-(2-(1,2-Diphenylethylamino)ethyl)-4-(o-methoxyphenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is a compound known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors involved in various physiological processes, including the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Vorbereitungsmethoden
The synthesis of N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-methoxyphenylpiperazine, followed by its reaction with appropriate alkylating agents to introduce the ethyl group. The final step involves the coupling of this intermediate with 1,2-diphenylethanamine under specific reaction conditions, such as the use of dry dichloromethane (DCM) and lutidine .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating conditions like cardiac hypertrophy, congestive heart failure, hypertension, and various neurological disorders.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are activated or blocked by the compound, leading to various physiological responses. The molecular targets include the smooth muscles in blood vessels, the lower urinary tract, and the prostate. The pathways involved are related to the G-protein-coupled receptor signaling, which affects muscle contraction and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with similar structural features.
Urapidil: Known for its alpha1-adrenergic receptor antagonistic properties. N-[2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHYL]-1,2-DIPHENYLETHANAMINEHYDROCHLORIDE is unique due to its specific binding affinity and pharmacokinetic profile, which make it a promising candidate for further research and therapeutic applications
Eigenschaften
CAS-Nummer |
23906-86-7 |
|---|---|
Molekularformel |
C27H34ClN3O |
Molekulargewicht |
452.0 g/mol |
IUPAC-Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C27H33N3O.ClH/c1-31-27-15-9-8-14-26(27)30-20-18-29(19-21-30)17-16-28-25(24-12-6-3-7-13-24)22-23-10-4-2-5-11-23;/h2-15,25,28H,16-22H2,1H3;1H |
InChI-Schlüssel |
CAUOYFIJWLDVPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(CC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)


![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)



